molecular formula C21H22N2O2S B2727821 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946374-72-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2727821
CAS No.: 946374-72-7
M. Wt: 366.48
InChI Key: UNCVTNSUTSECTG-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide is a chemical compound known for its unique structure and properties

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide
  • 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide stands out due to its unique combination of the naphthamide and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVTNSUTSECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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